

Technical Guide: 3-Cyclohexene-1,1-dimethanol (CAS 2160-94-3)

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Compound of Interest

Compound Name: 3-Cyclohexene-1,1-dimethanol

Cat. No.: B167316

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Introduction

This technical guide provides a comprehensive overview of the chemical compound **3-Cyclohexene-1,1-dimethanol** (CAS Number: 2160-94-3). This bifunctional molecule, featuring a cyclohexene ring and two primary hydroxyl groups, holds potential as a versatile building block in organic synthesis and materials science.^[1] Its structure suggests possibilities for further functionalization, making it a compound of interest for various research and development applications. This document summarizes its chemical and physical properties, safety information, and current understanding of its synthesis and potential applications.

Chemical and Physical Properties

3-Cyclohexene-1,1-dimethanol is a white to beige crystalline powder under standard conditions. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **3-Cyclohexene-1,1-dimethanol**

Property	Value	Source(s)
CAS Number	2160-94-3	[2]
Molecular Formula	C ₈ H ₁₄ O ₂	[2]
Molecular Weight	142.20 g/mol	[2]
IUPAC Name	[1-(hydroxymethyl)cyclohex-3-en-1-yl]methanol	[2]
Synonyms	1,1-Bis(hydroxymethyl)-3-cyclohexene, 4,4-Bis(hydroxymethyl)cyclohexene, 4,4-Bis(hydroxymethyl)-1-cyclohexene	[2]
Appearance	White - Beige Crystalline Powder	
Melting Point	88-90 °C	[3]
Solubility	Likely soluble in polar organic solvents like ethanol and methanol. Reduced solubility in non-polar solvents and potentially limited solubility in water.[4]	[4]
XlogP (Predicted)	0.5	[2][5]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **3-Cyclohexene-1,1-dimethanol**. A summary of available spectral information is provided in Table 2.

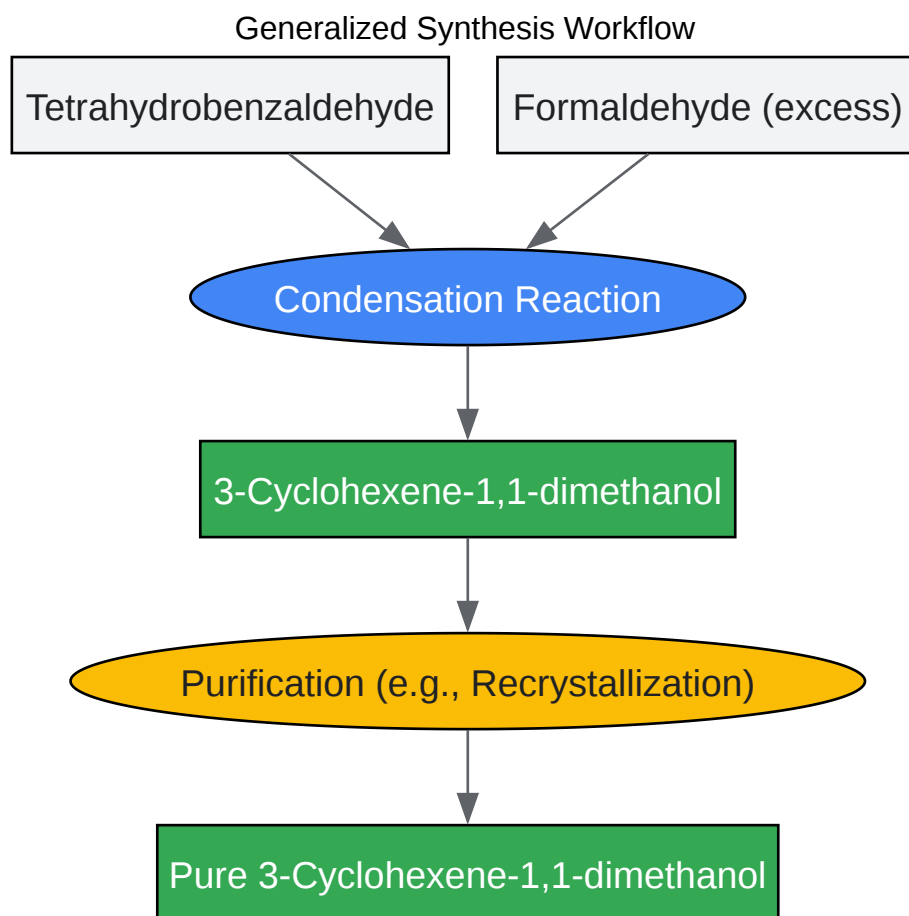
Table 2: Spectral Data for **3-Cyclohexene-1,1-dimethanol**

Spectrum Type	Key Features/Notes	Source(s)
^1H NMR	Data available.	PubChem
^{13}C NMR	Data available.	PubChem
Infrared (IR)	Data available.	PubChem
Mass Spectrometry	Data available.	PubChem

Synthesis

The synthesis of **3-Cyclohexene-1,1-dimethanol** has been reported via the reaction of tetrahydrobenzaldehyde with a surplus of formaldehyde.[6] A key historical reference for this synthesis is a 1942 publication by H. E. French and D. M. Gallagher in the Journal of the American Chemical Society.[6] While the detailed experimental protocol from this specific source is not readily available in public databases, the general synthetic approach involves a condensation reaction.

A generalized workflow for this type of synthesis is depicted in the following diagram.



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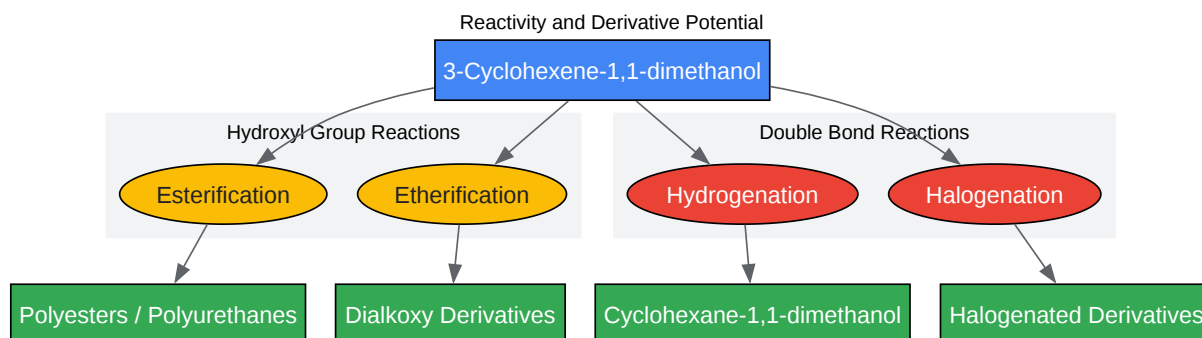
A generalized workflow for the synthesis of **3-Cyclohexene-1,1-dimethanol**.

Chemical Reactivity and Potential Applications

The bifunctional nature of **3-Cyclohexene-1,1-dimethanol**, with its reactive double bond and two hydroxyl groups, makes it a versatile intermediate for further chemical modifications.^[1]

- **Polymer Synthesis:** The diol functionality allows for its incorporation into polyesters, polyurethanes, and other polymers, potentially modifying their physical properties.
- **Derivatization:** The hydroxyl groups can undergo esterification, etherification, and other reactions to produce a variety of derivatives. The double bond can participate in addition reactions, such as hydrogenation or halogenation.^[1]

The logical relationship of its functional groups to potential derivatives is illustrated below.



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References

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